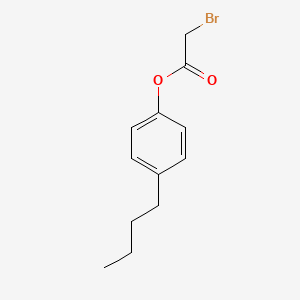![molecular formula C20H34O10 B14496347 Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate CAS No. 64022-38-4](/img/structure/B14496347.png)
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is a complex organic compound with a unique structure that includes oxirane (epoxide) groups and a hexanedioate (adipate) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate typically involves the reaction of hexanedioic acid (adipic acid) with 2-(2-(oxiran-2-ylmethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate can undergo several types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted products with functional groups such as amines or thiols.
Applications De Recherche Scientifique
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Explored for its use in the development of biodegradable materials for medical implants and tissue engineering.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its reactive oxirane groups.
Mécanisme D'action
The mechanism of action of Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is primarily related to its reactive oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A diglycidyl ether: Similar in having oxirane groups but differs in the backbone structure.
Bisphenol F diglycidyl ether: Also contains oxirane groups and is used in similar applications but has a different phenolic backbone.
Diethylene glycol diglycidyl ether: Contains oxirane groups and is used in polymer synthesis but has a shorter glycol backbone.
Uniqueness
Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate is unique due to its combination of oxirane groups and a hexanedioate backbone, which imparts specific properties such as flexibility, biocompatibility, and reactivity. This makes it particularly suitable for applications in biomedical research and the development of advanced materials.
Propriétés
Numéro CAS |
64022-38-4 |
|---|---|
Formule moléculaire |
C20H34O10 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
bis[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethyl] hexanedioate |
InChI |
InChI=1S/C20H34O10/c21-19(27-11-9-23-5-7-25-13-17-15-29-17)3-1-2-4-20(22)28-12-10-24-6-8-26-14-18-16-30-18/h17-18H,1-16H2 |
Clé InChI |
VYBLRPFNCZAABZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCCOCCOC(=O)CCCCC(=O)OCCOCCOCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


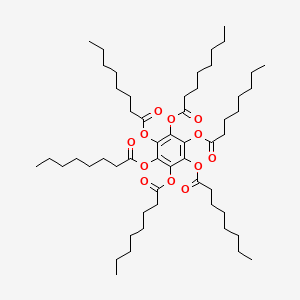
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
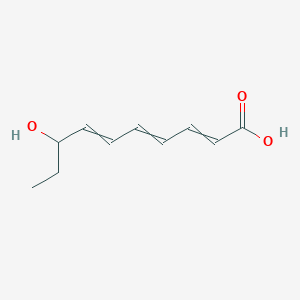
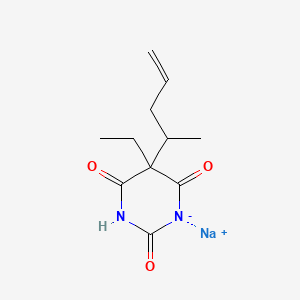
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)
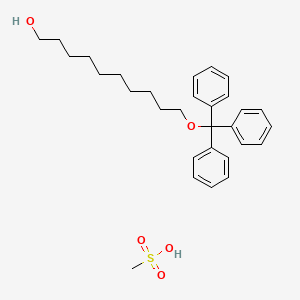


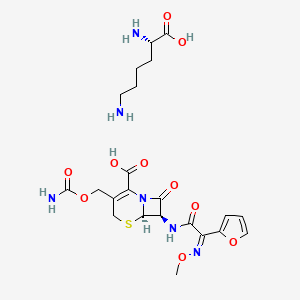
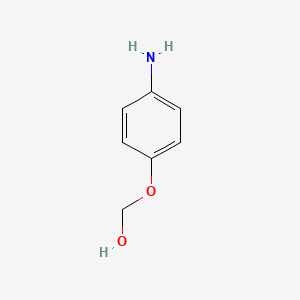
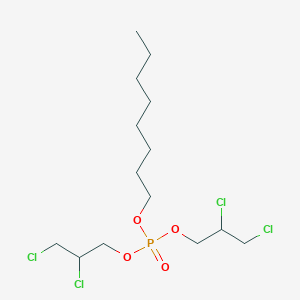
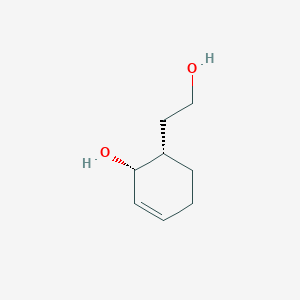
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
